

Investigating the antiviral properties of glycyrrhizin against RNA viruses

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Compound Name: Glycyrrhizin

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Glycyrrhizin: A Potent Inhibitor of RNA Viruses - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhizin, a major active triterpenoid saponin isolated from the roots of licorice plants (*Glycyrrhiza* species), has a long history in traditional medicine. Modern scientific investigation has unveiled its broad-spectrum pharmacological activities, including potent antiviral properties against a range of RNA viruses. This technical guide provides an in-depth overview of the antiviral effects of **glycyrrhizin**, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, pharmacology, and drug development.

Antiviral Spectrum and Efficacy

Glycyrrhizin has demonstrated significant inhibitory activity against a variety of RNA viruses, including influenza viruses, coronaviruses (SARS-CoV and SARS-CoV-2), and Hepatitis C Virus (HCV). Its antiviral efficacy is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit viral activity by

50%. The following tables summarize the in vitro antiviral activity of **glycyrrhizin** against several key RNA viruses.

Table 1: Antiviral Activity of Glycyrrhizin against Coronaviruses

Virus	Cell Line	Assay	EC50	Cytotoxicity (CC50)	Selectivity Index (SI = CC50/EC50)	Reference
SARS-CoV	Vero	Cytopathic Effect (CPE) Inhibition	300 mg/L (given during and after adsorption)	> 20,000 mg/L	> 67	[1]
SARS-CoV-2	Vero E6	CPE Inhibition	0.44 mg/ml (post-entry)	Not specified	Not specified	[2]
SARS-CoV-2	Vero E6	Endpoint Dilution	Not specified, complete neutralization at 1 mg/ml (post-entry)	> 4 mg/ml	Not specified	[3][4]

Table 2: Antiviral Activity of Glycyrrhizin against Influenza A Virus

Virus Strain	Cell Line	Assay	Key Findings	Reference
H5N1	A549	CPE Reduction	Significant reduction in CPE at 200 µg/ml.[5]	[5]
H5N1	A549	qRT-PCR	Reduced viral RNA in supernatant and cell lysates at 500 µM.[6]	[6]
Influenza A	Human Lung Cells (Hfl-1)	Immunostaining for NP	59% reduction in NP positive cells at 500 µM.[6]	[6]

Table 3: Antiviral Activity of Glycyrrhizin against Hepatitis C Virus (HCV)

Virus Genotype/System	Cell Line	Assay	EC50	Reference
HCV J6/JFH1	Huh7.5	Immunofluorescence	IC50 of methanol extract: 20.0 µg/mL; chloroform fraction: 8.0 µg/mL.[7]	[7]
HCV Subgenomic Replicon (Type 2a)	Huh7	Luciferase Reporter Assay	738 µM	[8][9]
HCV-infected hepatocytes	Primary hepatocytes	qRT-PCR	50% reduction in HCV titer at 7 ± 1 µg/ml.[5][10]	[5][10]

Mechanisms of Antiviral Action

Glycyrrhizin exerts its antiviral effects through a multi-pronged approach, targeting both viral and host factors. The primary mechanisms include:

- **Inhibition of Viral Entry and Replication:** **Glycyrrhizin** has been shown to interfere with the early stages of the viral life cycle, including attachment, penetration, and uncoating.^{[1][10]} For SARS-CoV-2, it has been suggested to block the interaction between the viral spike protein and the host cell's ACE2 receptor.^[2] Furthermore, **glycyrrhizin** can inhibit viral replication by targeting key viral enzymes, such as the main protease (Mpro) of SARS-CoV-2.^{[3][11]}
- **Modulation of Host Signaling Pathways:** A significant aspect of **glycyrrhizin**'s antiviral activity is its ability to modulate host cellular signaling pathways that are often hijacked by viruses for their replication and to evade the immune response. Key pathways affected by **glycyrrhizin** include:
 - **HMGB1/TLR4-MAPK Pathway:** **Glycyrrhizin** can bind to High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern (DAMP) molecule that plays a crucial role in inflammation. By inhibiting HMGB1, **glycyrrhizin** can downregulate the Toll-like receptor 4 (TLR4) mediated signaling cascade, leading to reduced activation of downstream MAPKs (p38, JNK) and subsequent production of pro-inflammatory cytokines.^[12]
 - **NF-κB Signaling Pathway:** The transcription factor NF-κB is a master regulator of inflammation and is often activated during viral infections. **Glycyrrhizin** has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.^{[12][13]}
- **Induction of Interferon:** **Glycyrrhizin** has been reported to enhance the production of interferon-gamma (IFN-γ) in T-cells, a key cytokine in the antiviral immune response.^[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the antiviral properties of **glycyrrhizin**.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic concentration (CC50) of **glycyrrhizin** and to ensure that observed antiviral effects are not due to cell death.

Methodology:

- **Cell Seeding:** Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2, A549 for influenza, Huh7 for HCV) in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well and incubate overnight.
- **Compound Treatment:** Prepare serial dilutions of **glycyrrhizin** in culture medium. Remove the old medium from the cells and add 100 μ L of the **glycyrrhizin** dilutions to the respective wells. Include a vehicle control (medium without **glycyrrhizin**).
- **Incubation:** Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT-containing medium and add 100 μ L of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined using non-linear regression analysis.

Plaque Reduction Assay

Purpose: To determine the antiviral efficacy of **glycyrrhizin** by quantifying the reduction in viral plaque formation.

Methodology:

- **Cell Seeding:** Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

- **Virus and Compound Preparation:** Prepare serial dilutions of **glycyrrhizin**. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
- **Infection:** Remove the culture medium from the cell monolayers and inoculate with the virus-**glycyrrhizin** mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.
- **Overlay:** After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the corresponding concentrations of **glycyrrhizin**.
- **Incubation:** Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
- **Plaque Visualization:** Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet to visualize the plaques.
- **Data Analysis:** Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no **glycyrrhizin**). The EC50 is determined from the dose-response curve.[\[10\]](#)

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination

Purpose: To quantify the amount of viral RNA in cell culture supernatants or infected cells treated with **glycyrrhizin**.

Methodology:

- **Infection and Treatment:** Infect cells with the virus in the presence of varying concentrations of **glycyrrhizin**.
- **Sample Collection:** At different time points post-infection, collect the cell culture supernatant or lyse the cells to extract total RNA.
- **RNA Extraction:** Purify viral RNA from the collected samples using a commercial viral RNA extraction kit.

- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
- qPCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan probe).
- Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known viral RNA concentrations. The results are often expressed as a log reduction in viral load.[\[11\]](#)[\[15\]](#)

Western Blotting for Viral Protein Detection

Purpose: To assess the effect of **glycyrrhizin** on the expression of specific viral proteins.

Methodology:

- Infection and Treatment: Infect cells with the virus and treat with different concentrations of **glycyrrhizin**.
- Cell Lysis: At a designated time post-infection, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the total protein concentration in the cell lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the viral protein of interest. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target viral protein.[\[13\]](#)[\[16\]](#)

Immunofluorescence Assay for Viral Antigen Detection

Purpose: To visualize the expression and localization of viral antigens within infected cells treated with **glycyrrhizin**.

Methodology:

- **Cell Culture and Infection:** Grow cells on coverslips in a multi-well plate and infect them with the virus in the presence or absence of **glycyrrhizin**.
- **Fixation and Permeabilization:** At the desired time point, fix the cells with a fixative like paraformaldehyde and permeabilize them with a detergent such as Triton X-100 to allow antibody entry.
- **Immunostaining:** Block non-specific binding sites and then incubate the cells with a primary antibody targeting a specific viral antigen. After washing, incubate with a fluorescently labeled secondary antibody.
- **Microscopy:** Mount the coverslips on microscope slides and visualize the fluorescent signal using a fluorescence microscope. The presence and intensity of fluorescence indicate the expression and localization of the viral antigen.[\[17\]](#)

Reporter Gene Assay

Purpose: To study the effect of **glycyrrhizin** on viral replication or on specific signaling pathways using a quantifiable reporter system.

Methodology:

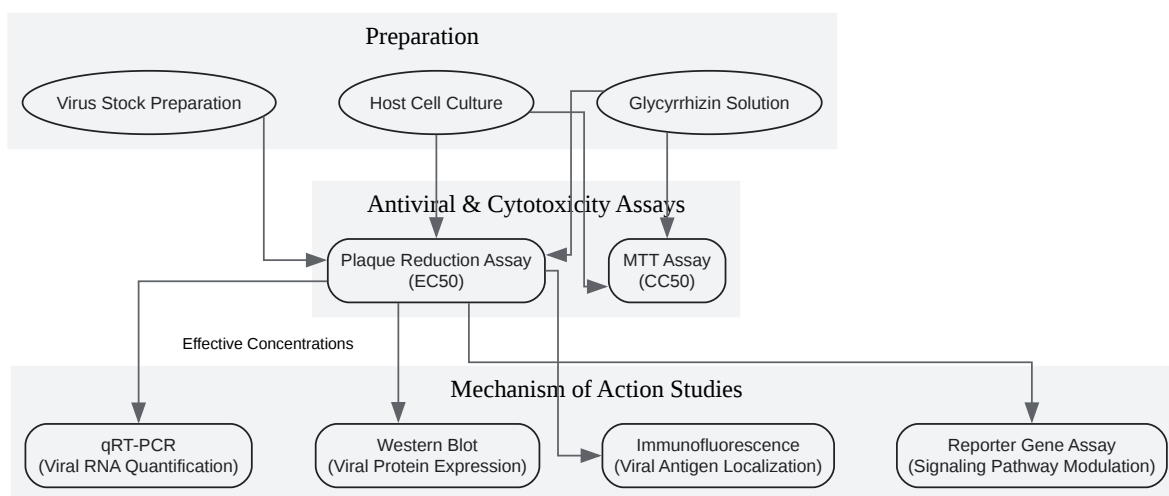
- **Assay Setup:** Use a cell line that stably expresses a reporter gene (e.g., luciferase or GFP) under the control of a virus-responsive promoter or a promoter for a specific signaling pathway (e.g., NF- κ B).
- **Infection/Stimulation and Treatment:** Infect the reporter cells with the virus or stimulate the signaling pathway in the presence of various concentrations of **glycyrrhizin**.
- **Reporter Gene Measurement:** After an appropriate incubation period, measure the reporter gene activity. For luciferase, this involves lysing the cells and measuring luminescence using

a luminometer. For GFP, fluorescence can be measured using a plate reader or visualized by microscopy.

- Data Analysis: The change in reporter gene activity in the presence of **glycyrrhizin** indicates its effect on viral replication or the targeted signaling pathway.[8][9]

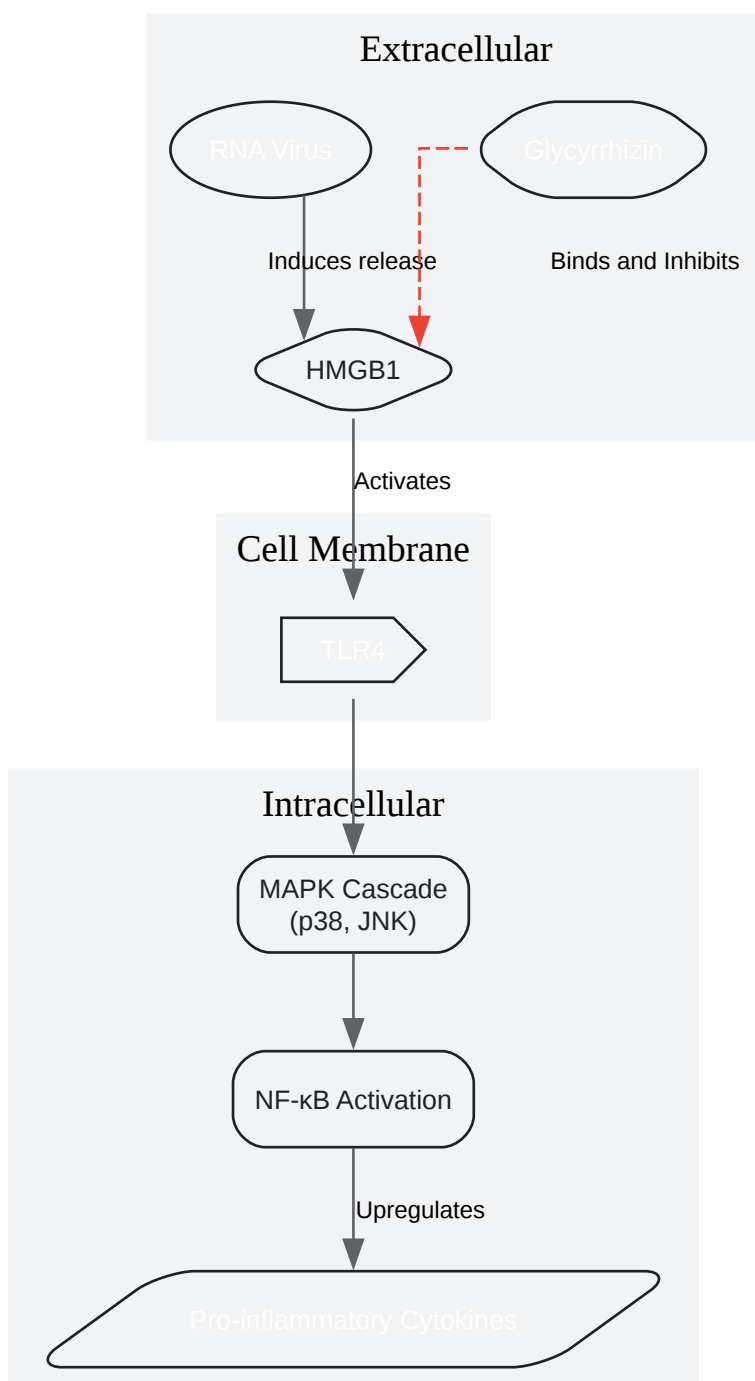
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by **glycyrrhizin** and a general experimental workflow for assessing its antiviral activity.



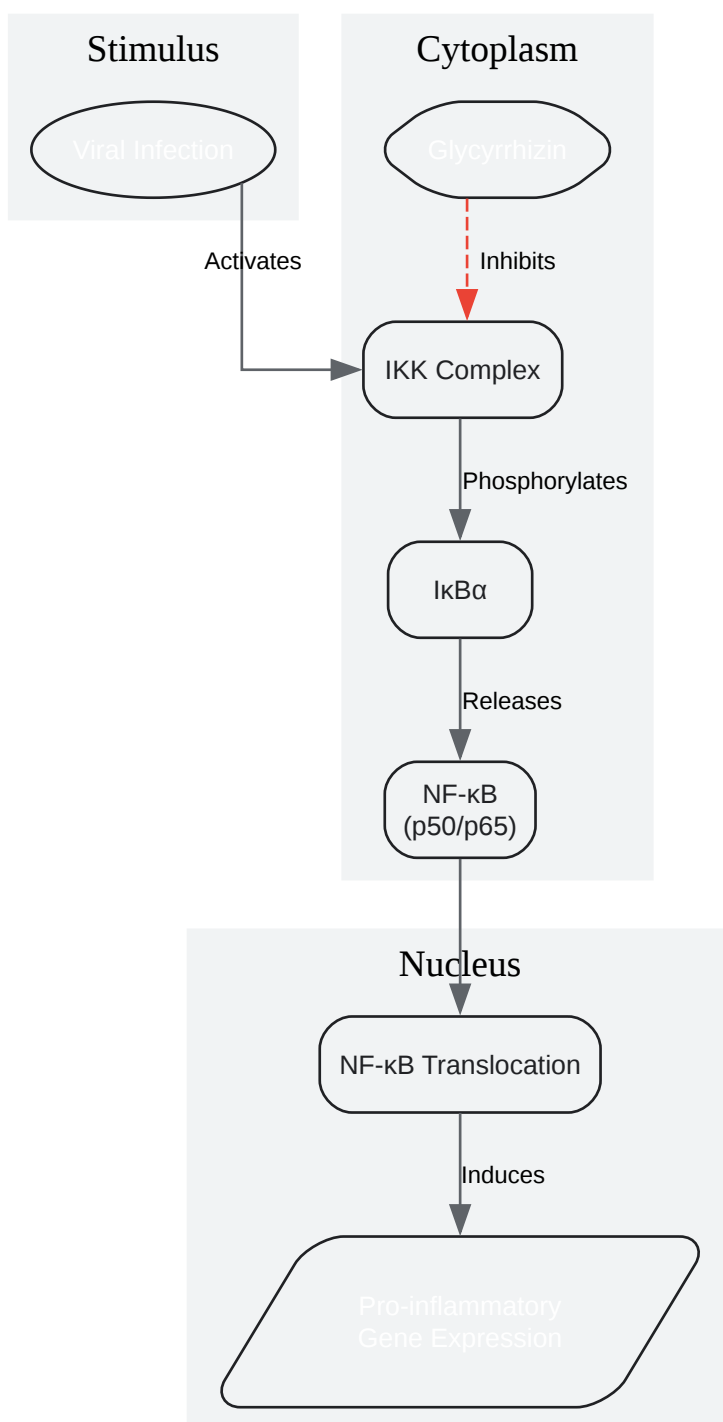
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Caption: General experimental workflow for investigating the antiviral properties of **glycyrrhizin**.



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Caption: **Glycyrrhizin's** inhibition of the HMGB1/TLR4-MAPK signaling pathway.



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Caption: **Glycyrrhizin's** inhibitory effect on the NF-κB signaling pathway.

Conclusion

Glycyrrhizin presents a compelling case as a broad-spectrum antiviral agent against a variety of RNA viruses. Its multifaceted mechanism of action, which includes direct inhibition of viral entry and replication, as well as modulation of key host inflammatory pathways, makes it a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop novel antiviral therapies. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for combination therapies.

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References

- 1. Glycyrrhizin, an active component of liquorice roots, and replication of SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 6. Glycyrrhizin inhibits influenza A virus uptake into the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.unair.ac.id [repository.unair.ac.id]
- 8. Antiviral Activity of Glycyrrhizin against Hepatitis C Virus In Vitro | PLOS One [journals.plos.org]
- 9. Antiviral Activity of Glycyrrhizin against Hepatitis C Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycyrrhizin Effectively Inhibits SARS-CoV-2 Replication by Inhibiting the Viral Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. epigen.com.ua [epigen.com.ua]
- 15. scienceopen.com [scienceopen.com]
- 16. The broad anti-viral agent glycyrrhizin directly modulates the fluidity of plasma membrane and HIV-1 envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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